molecular formula C9H13Cl2N B15225607 1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride

1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride

Cat. No.: B15225607
M. Wt: 206.11 g/mol
InChI Key: BNEOSYMAHAISMO-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a chlorophenyl group attached to an ethylamine backbone, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride typically involves several steps:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol, catalysts like palladium, and oxidizing agents like potassium permanganate. Major products formed from these reactions include ketones, carboxylic acids, and substituted amines.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride can be compared with other similar compounds:

    1-(3-Chlorophenyl)piperazine hydrochloride: Both compounds contain a chlorophenyl group, but differ in their amine structures.

    (2-Chlorophenyl)(1-hydroxycyclopentyl)methanone: This compound is structurally similar but contains a cyclopentyl group.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H13Cl2N

Molecular Weight

206.11 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-methylethanamine;hydrochloride

InChI

InChI=1S/C9H12ClN.ClH/c1-7(11-2)8-5-3-4-6-9(8)10;/h3-7,11H,1-2H3;1H

InChI Key

BNEOSYMAHAISMO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1Cl)NC.Cl

Origin of Product

United States

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